REACTION_CXSMILES
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O1CCCCC1[O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1.C1([Li])C=CC=CC=1.CN(C)[CH:27]=[O:28]>>[CH3:17][O:16][C:10]1[C:11]([O:14][CH3:15])=[CH:12][CH:13]=[C:8]([OH:7])[C:9]=1[CH:27]=[O:28]
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Name
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|
Quantity
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47.6 g
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Type
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reactant
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Smiles
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O1C(CCCC1)OC1=CC(=C(C=C1)OC)OC
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Name
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|
Quantity
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21.02 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)[Li]
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Name
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Quantity
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15 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The crude product was distilled under high vacuum
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Name
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Type
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product
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Smiles
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COC1=C(C=O)C(=CC=C1OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |